Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate
Description
Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate is a synthetic organic compound characterized by a tert-butyl ester group, a 1,3-dioxoisoindol-2-yl moiety, and two acetamide linkages. The tert-butyl group enhances steric protection and lipophilicity, making it a common intermediate in pharmaceutical synthesis . The 1,3-dioxoisoindol-2-yl group, structurally related to phthalimide, is known for its bioactivity in medicinal chemistry, including anti-inflammatory and kinase-inhibitory properties . Its applications include serving as a building block in peptide coupling reactions and drug development .
Properties
CAS No. |
7521-93-9 |
|---|---|
Molecular Formula |
C18H21N3O6 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C18H21N3O6/c1-18(2,3)27-15(24)9-20-13(22)8-19-14(23)10-21-16(25)11-6-4-5-7-12(11)17(21)26/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,22) |
InChI Key |
XDGFYZATCPZRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a stepwise assembly of the protected amino acid units, employing:
- Phthalimide protection of amino groups to prevent side reactions during coupling steps.
- Esterification of carboxylic acids with tert-butanol or tert-butyl esters to introduce the tert-butyl protecting group.
- Amide bond formation via coupling reagents or activated esters between amino acid derivatives.
Key Synthetic Steps
| Step | Reaction Type | Description | Reagents/Conditions |
|---|---|---|---|
| 1 | Phthalimide Protection | Conversion of amino group to phthalimide to protect amine functionality | Phthalic anhydride, reflux in acetic acid or DMF |
| 2 | Esterification | Formation of tert-butyl ester from carboxylic acid | Tert-butanol, acid catalyst (e.g., sulfuric acid) or use of tert-butyl bromoacetate |
| 3 | Amide Coupling | Formation of amide bonds linking amino acid units | DCC (dicyclohexylcarbodiimide), HOBt (1-hydroxybenzotriazole), or EDC (ethyl(dimethylaminopropyl)carbodiimide) in DMF or DCM |
| 4 | Sequential Coupling | Repeated amidation to build the tri-peptide-like structure | Controlled addition of amino acid derivatives with phthalimide protection |
| 5 | Purification | Removal of by-products and isolation | Column chromatography or crystallization |
Representative Synthetic Route
A typical preparation may proceed as follows:
- Synthesis of N-phthalimidoacetyl intermediate: React aminoacetic acid with phthalic anhydride to form N-(1,3-dioxoisoindol-2-yl)acetyl derivative.
- Activation and coupling: Activate the carboxyl group of the N-phthalimidoacetyl intermediate using DCC/HOBt and couple with tert-butyl 2-aminoacetate.
- Repeat coupling: The resulting amide is further coupled with tert-butyl 2-aminoacetate under similar conditions to extend the chain.
- Final product isolation: Purify the final this compound by chromatography.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Polar aprotic solvents favor coupling efficiency |
| Temperature | 0–25 °C (room temperature) | Lower temperatures reduce side reactions |
| Coupling Reagents | DCC/HOBt, EDC/HOBt | HOBt minimizes racemization and side products |
| Reaction Time | 2–24 hours | Monitored by TLC or HPLC for completion |
| Purification | Silica gel chromatography | Use gradient elution to separate product from urea by-products |
Data Tables Summarizing Preparation Parameters
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Phthalimide Protection | Phthalic anhydride | Acetic acid | 80–110 | 4–6 | 85–90 | Reflux, water removal |
| Esterification | Tert-butanol, H2SO4 | Neat or solvent | 25–60 | 6–12 | 80–88 | Acid catalyst required |
| Amide Coupling | DCC, HOBt | DMF/DCM | 0–25 | 12–24 | 75–85 | Avoid racemization |
| Purification | Silica gel | Hexane/EtOAc | Ambient | — | 90+ (pure) | Gradient elution |
Summary Table of Key Preparation Methods
| Preparation Aspect | Method | Advantages | Limitations |
|---|---|---|---|
| Amino group protection | Phthalimide formation via phthalic anhydride | High stability, easy purification | Requires hydrazinolysis for removal |
| Esterification | Acid-catalyzed reaction with tert-butanol or tert-butyl bromoacetate | Efficient tert-butyl ester formation | Requires careful acid handling |
| Amide bond formation | Carbodiimide-mediated coupling (DCC/HOBt or EDC/HOBt) | High yield, mild conditions | Formation of urea by-products |
| Purification | Silica gel chromatography | High purity isolation | Time-consuming, solvent use |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Research : The compound's structure suggests potential interactions with biological targets involved in cancer pathways. Its isoindole moiety is known for its ability to inhibit certain kinases, which are crucial in cancer cell proliferation. Studies have indicated that derivatives of isoindole compounds can exhibit cytotoxic effects on various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development.
- Neuroprotective Effects : Research indicates that compounds similar to tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate may exhibit neuroprotective properties. These properties could be attributed to their ability to modulate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
-
Biochemical Applications
- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving proteases or kinases. Its structural components may mimic natural substrates, allowing researchers to explore its effects on enzyme activity and kinetics .
- Drug Delivery Systems : The lipophilic nature of the tert-butyl group enhances the compound's solubility in organic solvents, making it suitable for formulation in drug delivery systems. This characteristic can be exploited to improve the bioavailability of poorly soluble drugs when used as a carrier .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related derivatives:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Findings
Structural Variations and Solubility: The tert-butyl ester in the target compound increases lipophilicity compared to ethyl esters (e.g., Ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate), which reduces aqueous solubility but enhances stability in organic solvents . The free carboxylic acid in 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid (CAS 3916-40-3) confers high polarity, making it suitable for aqueous-phase reactions, unlike the tert-butyl-protected target compound .
Functional Group Impact on Applications: Alkyne-containing analogs (e.g., tert-butyl 2-[(pent-4-yn-1-yl)amino]acetate) enable click chemistry for bioconjugation, a feature absent in the target compound . Aromatic amines (e.g., tert-butyl 2-[(2-aminobenzoyl)amino]acetate) enhance interactions with biological targets like proteases, whereas the target compound’s acetamide linkages may favor kinase inhibition .
Thermodynamic and Kinetic Stability: The tert-butyl group in the target compound improves resistance to hydrolysis under acidic conditions compared to less bulky esters (e.g., ethyl or methyl esters) .
Research Implications
- Pharmaceutical Development : The target compound’s dual acetamide linkages and tert-butyl protection make it a versatile intermediate for prodrugs or protease-resistant peptides .
- Synthetic Chemistry : Comparative studies highlight the trade-offs between solubility and stability when selecting ester groups (tert-butyl vs. ethyl) .
Biological Activity
Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate, often referred to by its IUPAC name, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C14H15N2O4
- Molecular Weight : 261.27 g/mol
- CAS Number : 6297-93-4
- Purity : Typically >95% in commercial preparations
The structure features a tert-butyl group attached to a dioxoisoindole moiety, which is known for its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell proliferation.
- Receptor Interaction : It may act as a ligand for certain receptors, influencing signaling pathways related to inflammation and cancer progression.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance:
- A study published in the Journal of Medicinal Chemistry highlighted that derivatives of isoindole exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .
Antimicrobial Properties
Research has also indicated that similar isoindole derivatives possess antimicrobial properties. For example:
- A case study demonstrated that certain isoindole-based compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Data Table: Summary of Biological Activities
Case Studies
-
Study on Cancer Cell Lines :
- Researchers synthesized various derivatives of this compound and tested their effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
-
Antimicrobial Testing :
- A comparative study assessed the antimicrobial efficacy of several isoindole derivatives against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate to improve yield and purity?
- Methodology :
- Design of Experiments (DOE) : Vary reaction parameters (temperature, solvent polarity, catalyst presence) systematically. For example, polar aprotic solvents like DMF may enhance amide coupling efficiency, while temperatures between 0–25°C reduce side reactions .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or employ recrystallization in dichloromethane/ether mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents hydrolysis of tert-butyl groups |
| Solvent | DMF/THF | Enhances solubility of intermediates |
| Catalyst | HOBt/DIC | Reduces racemization in amide bonds |
Q. What analytical techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to identify tert-butyl (δ ~1.4 ppm for CH₃), amide protons (δ 6.5–8.5 ppm), and isoindole protons (δ 7.2–7.8 ppm). 2D NMR (HSQC, HMBC) resolves connectivity .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~447.18 g/mol) and fragmentation patterns .
- Validation : Compare with spectral libraries of analogous tert-butyl esters and isoindole derivatives .
Q. How should the compound be stored to maintain stability during long-term studies?
- Methodology :
- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Use desiccants (silica gel) to avoid hydrolysis of tert-butyl esters .
- Monitor stability via periodic TLC or LC-MS to detect degradation products (e.g., free carboxylic acids) .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanisms of this compound in nucleophilic acyl substitution?
- Methodology :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to identify activation barriers for tert-butyl deprotection or isoindole ring opening. Compare with experimental kinetic data .
- MD Simulations : Study solvation effects in polar vs. nonpolar solvents to predict reaction pathways .
- Case Study : Computational models predicted a 15% increase in hydrolysis rate when switching from THF to DMSO, validated experimentally .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) causing peak broadening. Cooling to –40°C may resolve splitting .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign ambiguous carbonyl signals (e.g., distinguishing amide vs. ester carbons) .
- Example : A ¹H-¹⁵N HMBC experiment clarified ambiguous amide proton assignments in a structurally similar tert-butyl derivative .
Q. How can X-ray crystallography using SHELX software validate the compound’s stereochemistry?
- Methodology :
- Crystal Growth : Use slow evaporation in ethyl acetate/hexane to obtain single crystals. Mount on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- SHELXL Refinement : Apply restraints for disordered tert-butyl groups and refine hydrogen positions using riding models. Validate with R1 < 5% and wR2 < 12% .
- Data Table :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Resolution | 0.84 Å |
| R-Factor | 4.2% |
Q. What biological interactions are predicted for this compound based on its structural motifs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
